molecular formula C8H5NO2S B1322150 Thieno[2,3-c]pyridine-3-carboxylic acid CAS No. 1337880-68-8

Thieno[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B1322150
CAS No.: 1337880-68-8
M. Wt: 179.2 g/mol
InChI Key: NSGLBRSUDBAIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly as kinase inhibitors .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-c]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain kinases. It interacts with enzymes such as G protein-coupled receptor kinase 2 (GRK2), where it binds to the ATP pocket of the kinase. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-c]pyridine scaffold, which allows it to form stable complexes with the enzyme . Additionally, this compound can interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, such as those involving kinases. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis. For example, the inhibition of GRK2 by this compound can alter the signaling pathways mediated by G protein-coupled receptors, impacting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. It acts as an inhibitor by occupying the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. The compound’s ability to form hydrogen bonds with the backbone amide NH-group and a backbone carbonyl group of the kinase further stabilizes the inhibitor-enzyme complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation or metabolic processes. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and pronounced cellular responses. High doses may also result in toxic or adverse effects, such as off-target interactions and disruption of normal cellular functions. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the compound’s efficacy and safety, influencing its overall impact on cellular function and organismal health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic potential. For example, the compound may be actively transported into cells by specific transporters, allowing it to reach its target enzymes and exert its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target enzymes and other biomolecules, increasing its efficacy as an inhibitor. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

thieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGLBRSUDBAIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid interact with PTP1B, and what are the potential downstream effects of this interaction?

A1: The research paper [] investigates the crystal structure of PTP1B complexed with 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid. This specific derivative acts as an inhibitor of PTP1B by binding to its active site. The detailed structural information obtained from the crystal structure helps elucidate the specific interactions between the inhibitor and the amino acid residues within the PTP1B active site.

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